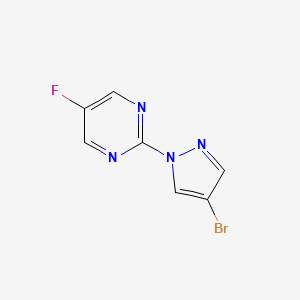

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Description

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICGPXPXTSZXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Synthesis of 5-fluoropyrimidine: This involves the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reaction: The final step is the coupling of 4-bromo-1H-pyrazole with 5-fluoropyrimidine under palladium-catalyzed cross-coupling conditions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl compound.

Applications De Recherche Scientifique

Biochemical Properties

The compound exhibits notable biochemical properties that make it suitable for various applications:

- Enzyme Interaction : It has been shown to inhibit liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.

- Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and neurotransmission by modulating acetylcholinesterase activity.

- Molecular Binding : It binds specifically to enzyme active sites, inhibiting their catalytic functions, which is crucial for developing enzyme inhibitors.

Anticancer Activity

Research indicates that 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine derivatives have significant anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of bromine enhances cytotoxicity, especially when combined with chemotherapeutic agents like doxorubicin.

| Cell Line | Compound | Cytotoxicity (IC50 μM) |

|---|---|---|

| MCF-7 | 7b | 15 |

| MDA-MB-231 | 7b | 10 |

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes:

| Compound | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |

|---|---|---|

| 125a | 60 | 8.22 |

| 125b | 57 | 9.31 |

This selectivity is advantageous for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives:

- Inhibition of Resistant Strains : The compound has shown effectiveness against resistant bacterial strains, inhibiting biofilm formation and demonstrating potent antimicrobial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

- Bromination Effects : The bromine atom enhances reactivity and biological activity.

- Substituent Positioning : Variations in the positions of substituents on the pyrazole and pyrimidine rings can significantly alter pharmacological profiles .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitutions with alkyl halides, allowing modifications of the pyrimidine ring .

Cross-Coupling Reactions

It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or alkyl-aryl compounds .

Oxidation and Reduction Reactions

The compound is amenable to oxidation and reduction reactions, enabling the formation of corresponding oxides or reduced products as needed for further applications .

Case Studies and Research Findings

Recent studies have underscored the therapeutic potential of pyrazole derivatives:

- Combination Therapy : Research has shown that combining selected pyrazoles with doxorubicin results in synergistic effects against breast cancer models, suggesting a novel therapeutic approach.

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against resistant bacterial strains, showing promising results in inhibiting biofilm formation and demonstrating significant antimicrobial activity .

Mécanisme D'action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards the target. The compound may also participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to its biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects and Molecular Properties

Key Observations:

Key Observations:

- Synthetic Utility : The target compound’s bromine and fluorine substituents make it amenable to further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to ’s use of boronic esters .

Structural Analysis and Computational Insights

- Crystallography : SHELX software () is widely used for refining crystal structures of similar compounds. For example, ’s dihedral angles and bond lengths were likely determined using SHELXL .

Activité Biologique

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a unique structural arrangement that allows it to interact with various biological targets. Its molecular formula is CHBrFN, and its structure includes a pyrazole ring and a fluorinated pyrimidine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The compound may modulate the activity of these proteins, leading to alterations in cellular pathways. Research indicates that pyrazole derivatives generally exhibit interactions with several biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus .

Anti-inflammatory Effects

Research indicates that this compound can exhibit anti-inflammatory activity comparable to established anti-inflammatory drugs. For example, certain pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6 .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase activity involved in cell cycle regulation .

Study 1: Inhibition of Kinases

In a study focusing on plasmodial kinases PfGSK3 and PfPK6 as drug targets for malaria treatment, related compounds demonstrated promising inhibitory effects. The IC values for these kinases were determined using in vitro assays, revealing significant potential for derivatives like this compound in antimalarial therapy .

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| Compound A | PfGSK3 | 250 |

| Compound B | PfPK6 | 300 |

| This compound | PfGSK3/PfPK6 | <200 (predicted) |

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of pyrazole derivatives in vivo. The results indicated that certain compounds could reduce edema significantly when compared to control groups treated with standard anti-inflammatory medications.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Dexamethasone | 76 |

| Compound C | 61 |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. For instance, studies report oral bioavailability rates around 31% and clearance rates indicating moderate elimination from systemic circulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between 4-bromo-1H-pyrazole and halogenated pyrimidine precursors. Key steps include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–30 minutes) while maintaining yields of 60–75% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidine’s 2-position.

- Catalysts : KCO or CsCO are used to deprotonate the pyrazole NH, facilitating coupling .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between pyrazole and pyrimidine rings (e.g., 15–25°) .

- NMR : H NMR confirms substitution patterns (e.g., pyrazole H-3 singlet at δ 8.2–8.5 ppm; pyrimidine H-6 doublet at δ 8.7–9.0 ppm). F NMR detects the 5-fluoro substituent (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H] with <2 ppm error .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays :

- Kinase inhibition : Tested against EGFR or CDK2 at 1–10 µM concentrations using ATP-Glo™ assays .

- Antimicrobial activity : Evaluated via microdilution (MIC: 8–32 µg/mL against S. aureus and C. albicans) .

Advanced Research Questions

Q. How can conflicting crystallographic data between studies be resolved?

- Approach :

- Re-refinement of raw data : Use programs like SHELXL to reassess thermal parameters and occupancy ratios, which may clarify discrepancies in bond angles .

- Temperature effects : Compare data collected at 100 K vs. 298 K; low-temperature studies reduce thermal motion artifacts .

- Validation tools : Check R-factors (<0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Pro-drug design : Introduce phosphate or PEG groups at the pyrimidine’s 4-position, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?

- Bromine’s role : The 4-bromo group on pyrazole enhances lipophilicity (logP +0.5) and π-stacking with kinase ATP pockets .

- Fluorine’s impact : The 5-fluoro on pyrimidine increases metabolic stability (t > 2 hrs in liver microsomes) and electronegativity, improving target binding .

- SAR validation : Replace Br with Cl or CF and compare IC shifts (e.g., Br > Cl in EGFR inhibition) .

Q. What methodologies reconcile discrepancies in reported biological activities?

- Assay standardization :

- Use identical cell lines (e.g., HeLa vs. HEK-293 may show variance due to transporter expression) .

- Control ATP concentrations in kinase assays to avoid false negatives .

- Purity verification : HPLC (≥95% purity, C18 column, 0.1% TFA/MeCN gradient) ensures activity is not artifact-driven .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

- Factors :

- Protein flexibility : Rigid docking (e.g., AutoDock Vina) may miss induced-fit movements; use MD simulations >50 ns .

- Solvent effects : Include explicit water molecules in docking grids to improve pose accuracy .

- Validation : Compare predicted ΔG vs. experimental ITC/K values (RMSD <1.5 kcal/mol acceptable) .

Experimental Design

Q. How to optimize reaction conditions for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.